Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate

Description

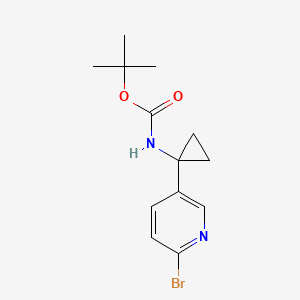

Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate is a bromopyridine derivative featuring a cyclopropane ring and a tert-butyl carbamate group. Its molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol . The compound is characterized by a 6-bromopyridin-3-yl moiety attached to a cyclopropane ring, which is further functionalized with a tert-butoxycarbonyl (Boc) protecting group. This structural combination makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules where rigidity and controlled reactivity are critical.

Notably, two distinct CAS numbers are associated with this compound: 1257637-75-4 (generic structure) and 918305-73-4 (specified as the (1S,2R)-rel stereoisomer) . The "rel-" designation indicates a relative stereochemistry configuration, highlighting the importance of stereochemical considerations in its applications.

Properties

Molecular Formula |

C13H17BrN2O2 |

|---|---|

Molecular Weight |

313.19 g/mol |

IUPAC Name |

tert-butyl N-[1-(6-bromopyridin-3-yl)cyclopropyl]carbamate |

InChI |

InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)9-4-5-10(14)15-8-9/h4-5,8H,6-7H2,1-3H3,(H,16,17) |

InChI Key |

HDGUGVISJMQWLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CN=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Cyclopropanation: The brominated pyridine is then subjected to cyclopropanation using a suitable cyclopropylating agent, such as diazomethane or a cyclopropyl halide, in the presence of a catalyst.

Carbamate Formation: The resulting cyclopropyl derivative is reacted with tert-butyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under transition-metal catalysis. Common nucleophiles include amines, alkoxides, and thiols:

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by ligand exchange and reductive elimination. Steric hindrance from the cyclopropane ring slightly reduces reaction rates compared to non-cyclopropane analogs .

Suzuki-Miyaura Cross-Coupling

The bromopyridine moiety participates in palladium-catalyzed couplings with boronic acids to form biaryl systems:

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane (90°C) | 3-(Phenyl)pyridine derivative | 82% |

| Vinylboronic acid | PdCl₂(dppf), CsF, THF (70°C) | Styrenyl-substituted pyridine | 75% |

Optimization Notes :

-

Solvent : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction efficiency.

-

Base : Weak bases (K₃PO₄) minimize carbamate decomposition .

Carbamate Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | DCM, RT, 2–4 hrs | 1-(6-Bromopyridin-3-yl)cyclopropanamine | 95% |

| HCl (4M in dioxane) | Reflux, 6 hrs | Same as above | 88% |

Application : The deprotected amine serves as a precursor for further functionalization, such as reductive amination or peptide coupling.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective opening under acidic or oxidative conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂SO₄ (conc.) | 0°C, 1 hr | Bromopyridine with vicinal diol | 70% (trans) |

| m-CPBA | DCM, RT, 12 hrs | Epoxide intermediate | 55% |

Limitations : Ring-opening often reduces the compound’s stability, necessitating low temperatures and short reaction times.

Buchwald-Hartwig Amination

The bromine atom couples with primary or secondary amines via palladium catalysis to form C–N bonds:

| Amine | Catalyst/Ligand | Product | Turnover |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃, DavePhos | N-Morpholinopyridine derivative | 89% |

| Piperazine | Pd(OAc)₂, XPhos | Bis-aminated pyridine | 78% |

Key Data :

-

Temperature : Reactions typically occur at 80–110°C.

-

Ligand Choice : Bulky ligands (XPhos) improve yields for sterically hindered amines.

Photocatalytic Reactions

Recent studies highlight its use in visible-light-mediated C–H functionalization:

| Catalyst | Substrate | Product | Efficiency |

|---|---|---|---|

| [Ir(ppy)₃] | Acrylate | Pyridine-acrylate conjugate | 68% |

| Eosin Y | Aryldiazonium salt | Arylated pyridine | 60% |

Advantage : Photocatalysis avoids harsh conditions, preserving the carbamate group .

Scientific Research Applications

Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors, through binding or inhibition. The bromine atom and the carbamate group play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by altering the activity of target proteins or interfering with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate and analogous compounds:

Key Comparisons

Halogen Substituents :

- The 6-bromopyridine group in the target compound enables participation in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the 2-chloro-6-bromopyridine analog () may exhibit reduced reactivity due to steric and electronic effects .

- The bromomethyl variant () lacks aromaticity, shifting its reactivity toward nucleophilic substitutions rather than aryl coupling .

Cyclopropane vs. Saturated Rings :

- The cyclopropane ring in the target compound introduces ring strain , favoring reactions that relieve strain (e.g., ring-opening). In contrast, pyrrolidine () or cyclopentane () derivatives offer conformational flexibility, impacting binding affinity in drug design .

Boc Protection :

- The tert-butyl carbamate group is a common amine-protecting strategy across all analogs. However, its placement on a cyclopropane (target compound) versus a methyl group () alters steric hindrance during deprotection or further functionalization .

Synthetic Utility :

- The target compound’s synthesis (e.g., Aladdin Scientific’s 97% pure product ) emphasizes its role as a building block for APIs. In contrast, the spirocyclic analog (PBN20111059, ) and trifluoromethyl-containing derivative () are tailored for specialized targets, reflecting divergent synthetic priorities .

Biological Activity

Tert-butyl (1-(6-bromopyridin-3-YL)cyclopropyl)carbamate, also known by its CAS number 918305-73-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, supported by relevant data and research findings.

Chemical Structure and Properties

- IUPAC Name : rac-tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate

- Molecular Formula : C13H17BrN2O2

- Molecular Weight : 313.19 g/mol

- CAS Number : 918305-73-4

- Purity : Typically around 97% .

The compound features a cyclopropyl group attached to a brominated pyridine, which is known for its role in enhancing biological activity through interactions with various biological targets.

Synthesis Approaches

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropyl Group : The cyclopropyl moiety can be synthesized through cyclopropanation reactions involving suitable precursors.

- Bromination of Pyridine : The introduction of the bromine atom at the 6-position of the pyridine ring can be achieved using bromination reagents.

- Carbamate Formation : The final step involves the reaction of the cyclopropyl and brominated pyridine with tert-butyl carbamate to yield the desired product.

This compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including cell growth and division. The compound's structure suggests it may interact with specific kinases, leading to inhibition of their activity.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against certain protein kinases, which are often implicated in cancer progression. For instance:

- Inhibition of CDK4/6 : Studies have shown that compounds similar to this compound can bind to CDK4/6 in their inactive conformation, potentially leading to selective inhibition .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Cancer Cell Lines : In vitro assays demonstrated that this compound significantly reduces proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

- Selectivity Profile : Comparative studies indicate that this compound shows a favorable selectivity profile over other kinases, minimizing off-target effects .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | rac-tert-butyl ((1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl)carbamate |

| Molecular Formula | C13H17BrN2O2 |

| Molecular Weight | 313.19 g/mol |

| CAS Number | 918305-73-4 |

| Purity | 97% |

| Biological Activity | Inhibitory activity against CDK4/6 |

Q & A

Basic Research Questions

Q. How can I optimize the Suzuki-Miyaura cross-coupling reaction for introducing the cyclopropane moiety to the bromopyridine scaffold?

- Methodological Answer : Use palladium catalysts (e.g., Pd₂(dba)₃) with ligands such as BINAP to enhance coupling efficiency, as demonstrated in the synthesis of similar tert-butyl carbamates . Maintain an inert nitrogen atmosphere and employ toluene/ethanol solvent systems with aqueous bases (e.g., K₂CO₃) at 100°C for 36 hours to achieve yields >70% . Monitor reaction progress via TLC (ethyl acetate/hexane, 15% EA) and purify via column chromatography using silica gel.

Q. What purification techniques are recommended for isolating tert-butyl carbamate derivatives?

- Methodological Answer : After reaction completion, neutralize with dilute HCl, extract with dichloromethane, and wash with brine to remove inorganic residues . Use silica gel column chromatography with gradient elution (e.g., 0–30% ethyl acetate in hexane) for high-purity isolation. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using ¹H NMR (CDCl₃ or DMSO-d₆) .

Q. How should I handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the cyclopropane ring . Use PPE (gloves, goggles) and work in a fume hood to mitigate inhalation risks, as bromopyridine derivatives may release toxic vapors .

Advanced Research Questions

Q. What analytical methods are suitable for resolving contradictions in reported synthetic yields?

- Methodological Answer : Compare reaction conditions (catalyst loading, solvent polarity, temperature) across studies. Use LC-MS to identify byproducts (e.g., dehalogenated pyridines or cyclopropane ring-opening products) that reduce yield . Replicate reactions under controlled conditions and employ DoE (Design of Experiments) to isolate critical variables affecting yield .

Q. How can I confirm the stereochemical integrity of the cyclopropane ring during functionalization?

- Methodological Answer : Perform X-ray crystallography using SHELXL for structure refinement . For intermediates, analyze NOESY NMR to detect spatial proximity between cyclopropane protons and adjacent substituents . Chiral HPLC (e.g., Chiralpak IA column) can resolve enantiomers if asymmetric synthesis is attempted .

Q. What strategies mitigate decomposition of the tert-butyl carbamate group under acidic conditions?

- Methodological Answer : Avoid prolonged exposure to HCl during Boc deprotection. Instead, use mild acidic conditions (e.g., TFA/DCM, 0°C) and monitor via in situ IR for carbamate C=O stretch (~1700 cm⁻¹) . Stabilize the compound with scavengers like triethylsilane to minimize side reactions .

Q. How do I evaluate the compound’s reactivity in nucleophilic aromatic substitution (SNAr) at the 6-bromo position?

- Methodological Answer : React with nucleophiles (e.g., amines, thiols) in DMF at 80–100°C. Use ¹⁹F NMR (if fluorinated analogs are synthesized) or LC-MS to track bromide displacement . Computational modeling (DFT) can predict activation barriers for SNAr at the para-bromo site relative to steric effects from the cyclopropane .

Data Interpretation & Troubleshooting

Q. How should I address discrepancies in melting points reported for similar tert-butyl carbamates?

- Methodological Answer : Verify crystallization solvents (e.g., EtOAc vs. hexane), as polymorphism can alter melting points. Use DSC (Differential Scanning Calorimetry) to detect multiple endotherms indicative of polymorphic forms . Cross-reference with single-crystal XRD data to correlate thermal behavior with crystal packing .

Q. Why does the cyclopropane ring remain intact in some reactions but rupture in others?

- Methodological Answer : Ring stability depends on reaction pH and electronic effects. Under basic conditions, the carbamate’s electron-withdrawing group destabilizes the ring, leading to ring-opening via acid-catalyzed mechanisms . Monitor using GC-MS for fragments (e.g., allylic alcohols) and adjust pH to neutral during reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.